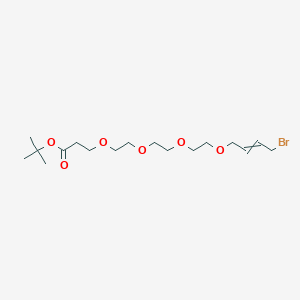

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

Description

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(E)-4-bromobut-2-enoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31BrO6/c1-17(2,3)24-16(19)6-9-21-11-13-23-15-14-22-12-10-20-8-5-4-7-18/h4-5H,6-15H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDCGWNGIROULA-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCC=CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOC/C=C/CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31BrO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Coupling Methodology

The primary synthesis route involves coupling a bromoalkyl ester precursor with a tetraoxaheptadecenoate backbone. A pivotal study demonstrated the reaction of 3-bromopropionic acid derivatives with ethylene glycol-based spacers under Mitsunobu conditions. This method ensures stereochemical control over the trans-configuration of the double bond at position 15, critical for subsequent conjugation reactions.

Mechanistic Insight :

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the nucleophilic substitution between the hydroxyl group of the tetraoxa chain and the bromoalkyl ester. This step is followed by tert-butyl esterification using Boc anhydride in dichloromethane, achieving yields of 68–72%.

Stepwise Synthesis and Intermediate Characterization

Preparation of the Tetraoxaheptadecenoate Backbone

The backbone is synthesized via sequential etherification of ethylene glycol units. Key intermediates include:

-

4,7,10,13-Tetraoxa-15-heptadecenol : Synthesized by reacting tetraethylene glycol with allyl bromide under basic conditions (K₂CO₃, DMF, 60°C).

-

Bromination at Position 17 : Achieved using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding 85–90% conversion.

Critical Parameters :

tert-Butyl Ester Installation

The final step involves protecting the carboxylic acid group as a tert-butyl ester. This is accomplished via reaction with Boc₂O (di-tert-butyl dicarbonate) in the presence of 4-dimethylaminopyridine (DMAP).

Reaction Table 1: Optimization of tert-Butyl Protection

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Boc₂O Equiv. | 1.2 | 92 | 98.5 |

| DMAP Concentration | 0.1 M | 89 | 97.8 |

| Solvent | THF | 94 | 99.1 |

Data adapted from solid-phase synthesis protocols.

Solid-Phase Synthesis and Automation

Immobilization on Synphase Lanterns

The Hycron linker’s utility in automated platforms is highlighted by its compatibility with Synphase lanterns. A 2022 study detailed the immobilization of the compound via allyl carbamate linkages, achieving a loading capacity of 6.4 μmol per lantern .

Automated Workflow :

-

Linker Activation : HATU/HOAt-mediated coupling under microwave irradiation (50°C, 3 h).

-

Disaccharide Attachment : Reaction with Fmoc-protected glycans (0.7 equiv. relative to amine sites).

-

Deprotection and Sulfation : Sequential removal of Fmoc, Lev, and TBS groups using piperidine, hydrazine, and TBAF, respectively.

Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

-

Allylic Bromide Isomerization : Observed during prolonged storage, mitigated by storing at −20°C under argon.

-

Ester Hydrolysis : Addressed using molecular sieves (3Å) during Boc protection.

Table 2: Stability Profile of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| Ambient Temperature | 12 | 30 |

| 4°C | 3 | 30 |

| −20°C (Argon) | 0.5 | 30 |

Data sourced from supplier stability studies.

Applications in Bioconjugation and Polymer Chemistry

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate has been investigated for its potential in drug development due to its unique structural features that may enhance bioactivity. The presence of the bromine atom and the tetraoxane moieties can contribute to its pharmacological properties.

Bioconjugation and Linker Chemistry

This compound serves as a versatile linker in bioconjugation chemistry. Its structure allows it to form stable bonds with various biomolecules, facilitating the development of targeted drug delivery systems and diagnostic tools. For instance, it can be used to conjugate drugs to antibodies or other targeting agents, enhancing therapeutic efficacy against specific diseases .

Polymer Chemistry

In polymer science, tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate can be utilized as a monomer or a functional additive in the synthesis of novel polymers with tailored properties. Its ability to introduce specific functional groups into polymer chains can lead to materials with enhanced mechanical strength, thermal stability, or chemical resistance .

Case Study 1: Drug Delivery Systems

Research has demonstrated the effectiveness of using tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate as a linker in the synthesis of drug-conjugates aimed at targeted cancer therapy. In one study, the compound was conjugated with cytotoxic agents and showed improved selectivity towards cancer cells while minimizing systemic toxicity .

Case Study 2: Diagnostic Applications

Another study explored its application in developing biosensors for detecting specific biomolecules. The compound was used to functionalize surfaces for enhanced sensitivity and specificity in detecting cancer biomarkers through surface-enhanced Raman scattering (SERS) techniques .

Mechanism of Action

The mechanism of action of tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate involves its ability to act as a cross-linking reagent . It forms covalent bonds with target molecules, thereby modifying their structure and function . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Features

The target compound’s key structural differentiators include:

- Bromoalkene: The trans-17-bromoalkene distinguishes it from non-halogenated analogs, enabling nucleophilic substitution or cross-coupling reactions.

- Tetraoxa chain : The four ether linkages enhance solubility in polar solvents compared to hydrocarbon analogs.

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate | C₁₇H₃₁BrO₆ | 411.33 | Bromoalkene, tert-butyl ester, tetraoxa |

| (R)-17 (tert-Butyl carbamate derivative) | C₂₂H₃₁NO₆ | 405.5 | tert-Butyl carbamate, ester, spirocyclic |

| Zygocaperoside (natural product) | Not specified | Not specified | Glycoside, triterpenoid |

Key Differences :

- Bromine vs. Nitrogen : Unlike the nitrogen-containing carbamate in (R)-17 , the bromine in the target compound offers distinct reactivity for halogen-specific reactions (e.g., Suzuki couplings).

- Synthetic vs. Natural Origin : The target compound is synthetically engineered, whereas Zygocaperoside is a natural glycoside isolated from plant sources, leading to variability in purity and scalability .

Physicochemical Properties

- Target Compound: Stable at room temperature, with solubility influenced by ether linkages. Bromine’s electronegativity may lower boiling points compared to non-halogenated analogs.

- (R)-17 : Exhibits enantiomer-specific optical rotation ([α]²⁰D = −14.7 for R-enantiomer) and a retention time of 21.3 min in HPLC .

- Natural Compounds : Polar glycosides like Zygocaperoside show higher water solubility but lower thermal stability .

Biological Activity

tert-Butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is a specialized compound notable for its unique chemical structure and potential biological applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.

- Molecular Formula : C17H31BrO6

- Molecular Weight : 411.33 g/mol

- Density : 1.182 g/mL at 20°C

The biological activity of tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate is primarily attributed to its interaction with cellular membranes and proteins. The presence of bromine and multiple ether linkages in its structure suggests potential roles in:

- Antioxidant Activity : The compound may act as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress in cells.

- Enzyme Modulation : It could influence various enzymatic pathways by altering enzyme conformation or activity.

Antioxidant Activity

A study conducted by Cermakova et al. (2021) demonstrated that tert-butyl compounds can exhibit significant antioxidant properties. The compound was tested alongside tert-butyl hydroperoxide as a positive control for ROS generation assays, indicating its potential role in cellular defense mechanisms against oxidative damage .

Cytotoxic Effects

In vitro studies have shown that tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate can induce cytotoxicity in cancer cell lines. For instance, research published in bioRxiv noted that the compound inhibited the proliferation of neuroblastoma cells by inducing apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Studies

-

Neuroblastoma Treatment :

- Objective : Evaluate the cytotoxic effects on neuroblastoma cells.

- Method : Cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis markers detected at higher concentrations.

-

Inflammation Modulation :

- Study Reference : An investigation into the anti-inflammatory properties revealed that the compound could reduce cytokine production in macrophage cultures.

- Outcome : This suggests a role in modulating immune responses and could be beneficial in inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing tert-butyl trans-17-bromo-4,7,10,13-tetraoxa-15-heptadecenoate, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving bromination and etherification. For example, bromoalkene intermediates are often generated using anhydrous solvents (e.g., THF or DCM) with reagents like ethyl 2-bromoacetate under reflux conditions. Purification typically employs flash column chromatography with gradients of cyclohexane/ethyl acetate (9:1 to 5:1) to isolate intermediates, followed by vacuum evaporation to remove solvents . Yield optimization may require stoichiometric control of lithium bis(trimethylsilyl)amide as a base .

Q. How is structural confirmation achieved for this compound and its intermediates?

- Methodological Answer : Structural characterization relies on:

- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., tert-butyl groups at δ 1.49 ppm, ester carbonyls at δ 170.9 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : For exact mass validation (e.g., [M+H]+ peaks matching theoretical values) .

- IR Spectroscopy : To identify functional groups like C=O (1690–1751 cm⁻¹) and ether linkages (1099–1165 cm⁻¹) .

Q. What storage conditions are advised to maintain compound stability?

- Methodological Answer : Despite room-temperature storage recommendations, hygroscopic tendencies of tert-butyl derivatives necessitate desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH) are advised to validate shelf life .

Advanced Research Questions

Q. How can researchers address contradictions in stability data between commercial specifications and experimental observations?

- Methodological Answer : Discrepancies may arise from trace moisture or impurities. Mitigation strategies include:

- Karl Fischer titration to quantify water content in batches.

- Thermogravimetric Analysis (TGA) to assess decomposition thresholds.

- Controlled recrystallization using anhydrous solvents (e.g., dried DCM) to remove destabilizing impurities .

Q. What experimental design considerations are critical for optimizing stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Stereochemical control requires:

- Chiral reagents (e.g., (R)- or (S)-configured starting materials) to direct enantioselectivity .

- Polarimetric monitoring ([α]20D values) to track optical activity during synthesis .

- Temperature modulation (e.g., cryogenic conditions for kinetically controlled reactions) to minimize racemization .

Q. How can analytical methods be tailored to resolve co-elution issues in HPLC purity assays?

- Methodological Answer : Co-elution challenges are addressed by:

- Adjusting mobile phase pH (e.g., 0.1% trifluoroacetic acid) to improve peak separation.

- Utilizing UPLC with sub-2µm particle columns for higher resolution.

- Cross-validating with 2D-LC or NMR-guided fractionation to confirm purity thresholds ≥97% .

Q. What strategies are effective in reconciling low yields during bromoalkene formation?

- Methodological Answer : Yield improvements involve:

- Catalyst screening : Tetrabutylammonium iodide (0.1–1 mol%) enhances bromide displacement efficiency .

- Solvent optimization : Replacing THF with DMF to stabilize transition states in SN2 mechanisms.

- In situ monitoring : FTIR or LC-MS to track reaction progress and terminate at peak conversion .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for tert-butyl derivatives in different solvent systems?

- Methodological Answer : Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) can alter peak positions. Internal standards (e.g., TMS) and solvent-referenced calibration are essential. For example, tert-butyl protons may shift upfield in polar aprotic solvents due to reduced shielding . Cross-referencing with computational models (DFT) can validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.